Bamads

Description

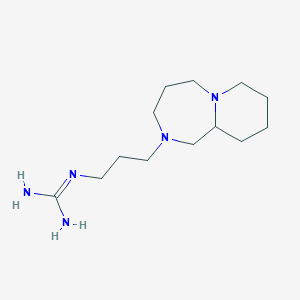

Structure

3D Structure

Properties

CAS No. |

115839-52-6 |

|---|---|

Molecular Formula |

C13H27N5 |

Molecular Weight |

253.39 g/mol |

IUPAC Name |

2-[3-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)propyl]guanidine |

InChI |

InChI=1S/C13H27N5/c14-13(15)16-6-3-7-17-8-4-10-18-9-2-1-5-12(18)11-17/h12H,1-11H2,(H4,14,15,16) |

InChI Key |

AUWYSECDKOAUNS-UHFFFAOYSA-N |

SMILES |

C1CCN2CCCN(CC2C1)CCCN=C(N)N |

Canonical SMILES |

C1CCN2CCCN(CC2C1)CCCN=C(N)N |

Synonyms |

BAMADS bis(aminoethyl-alpha-disulfone) |

Origin of Product |

United States |

Molecular and Biochemical Investigations of Bis Aminoethyl Alpha Disulfone Activities

Elucidation of Biological Activities of Bis(aminoethyl-alpha-disulfone)

Research into Bis(aminoethyl-alpha-disulfone) and its related compounds has explored their potential in biomedical applications, including enzyme inhibition, antimicrobial effects, and modulation of cellular processes drugbank.com. However, comprehensive, specific data directly attributable to Bis(aminoethyl-alpha-disulfone) for these activities are not widely detailed in the current scientific literature.

Mechanisms of Enzyme Inhibition by Bis(aminoethyl-alpha-disulfone)

Bis(aminoethyl-alpha-disulfone) is noted for its potential to exhibit enzyme inhibition drugbank.com. Generally, enzyme inhibitors function by binding to an enzyme, thereby blocking its activity. This can occur either at the enzyme's active site, preventing substrate binding (orthosteric inhibition), or at an allosteric site, inducing conformational changes that impair catalytic function nih.gov. The mechanism of inhibition can be reversible or irreversible, influencing the enzyme's effective Michaelis constant (Km) and maximum velocity (Vmax) nih.gov.

While the exact mechanisms of enzyme inhibition by Bis(aminoethyl-alpha-disulfone) are not explicitly detailed in specific studies, related sulfone biscompounds have been investigated for their inhibitory effects on various enzymes. For instance, novel sulfone biscompounds containing a 1,2,3-triazole moiety have been subjected to molecular docking studies, revealing interactions within the active pockets of enzymes such as DNA gyrase and dihydropteroate (B1496061) synthase, suggesting a molecular basis for their observed antimicrobial activity nih.gov. Similarly, bis-sulfonamide Schiff bases have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, demonstrating varying inhibitory profiles and selectivity researchgate.net. However, these findings pertain to specific derivatives and cannot be directly extrapolated to Bis(aminoethyl-alpha-disulfone) without dedicated research.

Analysis of Antimicrobial Effects of Bis(aminoethyl-alpha-disulfone)

The antimicrobial effects of Bis(aminoethyl-alpha-disulfone) have been explored drugbank.com. The broader category of sulfone biscompounds, including those with additional bioactive moieties, has demonstrated potent antibacterial activity against various bacterial strains. For example, a novel sulfone biscompound containing a 1,2,3-triazole moiety showed strong bactericidal effects against both Gram-negative and Gram-positive species, with Gram-negative bacteria often being more susceptible nih.gov. Another dual-functional sulfone biscompound with a 1,2,3-triazole moiety also exhibited powerful antibacterial potential acs.org. Furthermore, bis[2-amino-4-phenyl-5-thiazolyl] disulfides have shown marked activity against specific bacterial strains like Bacillus cereus and Pseudomonas aeruginosa dovepress.com.

Despite these observations in related compounds, specific quantitative data, such as minimum inhibitory concentrations (MICs) or inhibition zone diameters, directly for Bis(aminoethyl-alpha-disulfone) are not detailed in the provided search results. The antimicrobial action of such compounds often involves disrupting microbial cell wall integrity or chelating essential metal ions researchgate.net.

Modulation of Cellular Processes by Bis(aminoethyl-alpha-disulfone)

Bis(aminoethyl-alpha-disulfone) and its related compounds are investigated for their ability to modulate cellular processes drugbank.com. This can encompass a range of effects, including influencing cellular redox equilibrium or impacting cell proliferation. For instance, certain bis(aminoethyl) derivatives have been shown to affect cellular thiol-disulfide redox equilibrium google.com. Additionally, bis(2-aminoethyl)amine derivatives have exhibited cytotoxic activity against human cancer cell lines and influenced interleukin release, indicating a modulation of cellular signaling pathways iarc.fr.

While these studies highlight the potential for bis-aminoethyl and disulfone-containing structures to interact with and modulate cellular functions, specific detailed mechanisms and quantified effects directly attributed to Bis(aminoethyl-alpha-disulfone) on cellular processes are not explicitly provided in the current search outcomes.

In-depth Mechanistic Studies of Bis(aminoethyl-alpha-disulfone) Biological Action

In-depth mechanistic studies aim to elucidate how a compound exerts its biological effects, including identifying specific biological targets and understanding the molecular basis of compound-target interactions. For Bis(aminoethyl-alpha-disulfone), such detailed mechanistic insights are largely inferred from studies on its derivatives or structurally similar compounds due to the limited specific data on the compound itself.

Identification and Characterization of Specific Biological Targets

The identification of specific biological targets is crucial for understanding the therapeutic potential of any compound. For Bis(aminoethyl-alpha-disulfone), general statements suggest its potential for unique interactions with biological targets drugbank.com. In the context of related sulfone biscompounds, molecular docking studies have identified enzymes like DNA gyrase and dihydropteroate synthase as potential targets for specific sulfone biscompounds containing a 1,2,3-triazole moiety nih.gov. Other bis-compounds, such as bis-hydrazone derivatives, have been designed to target enzymes like aldose reductase researchgate.net.

However, direct identification and characterization of specific biological targets for Bis(aminoethyl-alpha-disulfone) are not detailed in the available literature. Research often explores broad classes of compounds based on structural motifs, and specific target identification requires dedicated experimental validation for each compound.

Molecular Basis of Compound-Target Interactions

Understanding the molecular basis of how a compound interacts with its biological target is fundamental for drug design and development. For related sulfone biscompounds, molecular docking studies have provided insights into these interactions, showing how these compounds stabilize within the enzyme's pocket through specific binding modes nih.gov. Such interactions often involve hydrogen bonding, electrostatic forces, and hydrophobic contacts between the compound and amino acid residues in the target's binding site researchgate.netgoogle.com.

While the principles of molecular interactions are well-established, specific detailed data, such as binding affinities (e.g., Ki, IC50 values), crystallographic structures of complexes, or detailed computational modeling results for the direct interaction of Bis(aminoethyl-alpha-disulfone) with identified biological targets, are not available. The presence of disulfone and aminoethyl groups in Bis(aminoethyl-alpha-disulfone) suggests potential for various interactions, including those involving sulfur atoms and amine functionalities, which are known to participate in diverse biological recognition events.

Research on Derivatives and Analogues of Bis Aminoethyl Alpha Disulfone

Design and Synthetic Methodologies for Bis(aminoethyl-alpha-disulfone) Derivatives

The design and synthesis of Bis(aminoethyl-alpha-disulfone) derivatives often involve strategies that incorporate or modify the aminoethyl and disulfone moieties. While specific detailed synthetic routes for the precise "Bis(aminoethyl-alpha-disulfone)" compound are not extensively detailed in general literature, methodologies for creating compounds with similar functional groups provide insight into potential synthetic approaches. For instance, the formation of bis-aminoethyl compounds can involve reactions such as the hydrogenation of dicyanides, as seen in the synthesis of 1,3-bis-(2-aminoethyl)-benzene prepchem.com. The incorporation of sulfone or disulfide linkages is also a key aspect. Divinyl sulfone, for example, has been reacted with O,O′-bis(2-aminoethyl)poly(ethylene glycol) to form hydrogels, demonstrating a method for cross-linking aminoethyl-containing compounds with sulfone derivatives researchgate.net. Furthermore, nucleophilic substitution reactions involving ethylenediamines have been employed to produce bis(aminoethyl)amino derivatives, which, while not disulfones, illustrate a common strategy for introducing aminoethyl functionalities into complex molecules researchgate.net. The use of bis-sulfone reagents as disulfide rebridging linkers also highlights the synthetic utility of the disulfone moiety in creating complex molecular architectures rsc.org.

Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of Bis(aminoethyl-alpha-disulfone) derivatives influence their biological activity. While direct, comprehensive SAR studies specifically on BAMADS are not widely detailed, general principles from related compounds containing aminoethyl and disulfide/sulfone groups can be applied. For example, in studies of synthetic analogs of snail toxins, it was observed that aminoethyl groups at specific positions were critical for channel activity, even when the disulfide bond was retained, underscoring the importance of aminoethyl placement in biological function unifi.it. Similarly, research on bis(substituted aminoalkylamino)anthraquinones, which are analogues containing aminoalkylamino side chains, demonstrated that both the position and nature of the central nitrogen atom within the side chain are vital for antineoplastic activity uni-freiburg.de. These findings suggest that the precise arrangement and chemical environment of the aminoethyl groups within BAMADS derivatives would significantly impact their interactions with biological targets.

Investigation of Guanidine-Containing Derivatives

Guanidine-containing derivatives of Bis(aminoethyl-alpha-disulfone) have emerged as a significant area of research, particularly due to the unique properties conferred by the guanidine (B92328) moiety, such as its basicity and capacity for hydrogen bonding ontosight.ai.

Guanidine-containing derivatives of Bis(aminoethyl-alpha-disulfone) have been investigated for their potential role in addressing protein misfolding phenomena ontosight.ai. Protein misfolding is a critical factor in the pathogenesis of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's diseases, where proteins undergo conformational changes, often transitioning from α-helix to β-sheet structures, leading to the formation of insoluble aggregates or amyloid deposits nih.govgoogle.com. Guanidine hydrochloride (GdnHCl) is a well-known chemical denaturant used to induce protein unfolding, highlighting the ability of guanidinium (B1211019) ions to disrupt protein stability and interactions nih.govnih.govacs.org. This property suggests that guanidine-containing BAMADS derivatives might influence protein folding pathways, potentially by interacting with protein structures or preventing aggregation. Research indicates that guanidine compounds are studied for their potential in treating diseases related to protein misfolding ontosight.ai.

The antimicrobial efficacy of guanidine-containing derivatives of Bis(aminoethyl-alpha-disulfone) has been a key area of investigation. Guanidine derivatives are recognized for their antimicrobial potential, largely due to their cationic nature, which facilitates strong electrostatic interactions with the anionic surfaces of bacterial cell membranes, leading to membrane disruption and subsequent cell death uni-freiburg.degoogleapis.com. Studies involving guanidinium-functionalized helical polymers, which incorporate disulfide bonds, have demonstrated synergistic antibacterial activity, including the ability to overcome the intrinsic resistance of Gram-negative bacteria to certain antibiotics like vancomycin (B549263) nih.govbeilstein-journals.org. The cleavage of disulfide bonds by intracellular glutathione (B108866) can also contribute to the release of active antimicrobial components inside bacteria nih.gov. Furthermore, the chirality of these materials can promote antimicrobial activity and biofilm disruption, with left-handed helical conformations showing enhanced potency nih.govbeilstein-journals.org. The ability of guanidine groups to promote membrane association and penetration is a significant factor in their broad-spectrum antimicrobial activity and low bacterial resistance nih.gov.

Table 1: Observed Biological Effects of Guanidine-Containing Derivatives

| Derivative Feature | Observed Biological Effect | Relevant Mechanism/Context | Source |

| Guanidine moiety | Protein misfolding modulation | Ability to disrupt protein stability and interactions | ontosight.ai |

| Guanidinium-functionalized helical polymers with disulfide bonds | Synergistic antibacterial activity, biofilm ablation | Cationic nature for membrane interaction; disulfide cleavage for intracellular activity; chirality enhances potency | nih.govbeilstein-journals.org |

| Cationic guanidinium groups | Membrane association and penetration, broad-spectrum antimicrobial activity | Electrostatic interaction with bacterial cell membranes leading to disruption | uni-freiburg.degoogleapis.comnih.gov |

Rational Design Strategies for Enhanced Biological Effects of Bis(aminoethyl-alpha-disulfone) Analogues

Rational design strategies for Bis(aminoethyl-alpha-disulfone) analogues focus on systematically modifying their chemical structure to achieve enhanced or specific biological effects. This approach leverages an understanding of structure-activity relationships to predict and optimize desired properties. For instance, in the development of enzyme inhibitors, rational design involves incorporating specific functional groups at key positions to improve binding affinity and selectivity. Analogues of the trypsin inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF), which contains a sulfone and an aminoethyl group, have been designed with methyl or propyl groups in place of the ethyl moiety to explore changes in inhibitory activity rsc.org. Such modifications, even subtle ones, can significantly alter the compound's interaction with its biological target. The concept of rational design also extends to tailoring compounds for specific biological environments or mechanisms, such as designing molecules that can undergo photo-responsive changes to control biological activity with light rsc.org. This systematic approach, driven by an understanding of molecular interactions and biological pathways, is critical for developing BAMADS analogues with optimized therapeutic or research utility.

Advanced Methodological Approaches in Bis Aminoethyl Alpha Disulfone Research

Application of Computational Chemistry in Bis(aminoethyl-alpha-disulfone) Studies

Computational chemistry plays a pivotal role in modern drug discovery and mechanistic elucidation, offering insights into molecular properties, interactions, and reaction pathways that are difficult to obtain experimentally. For compounds like Bis(aminoethyl-alpha-disulfone), computational approaches can guide the design of novel derivatives and predict their activity profiles ontosight.ai.

Molecular Modeling and Dynamics Simulations for Activity Prediction

Molecular modeling and dynamics simulations are powerful tools used to predict the activity of chemical compounds by simulating their behavior and interactions at an atomic level. These techniques can provide insights into how Bis(aminoethyl-alpha-disulfone) or its derivatives might interact with biological targets, such as enzymes or receptors. For instance, molecular modeling can suggest how a compound binds to an active site, the strength of these interactions, and the conformational changes that might occur upon binding acs.org.

While specific molecular dynamics simulations for Bis(aminoethyl-alpha-disulfone) were not detailed in the provided literature, the general application of such methods to compounds with "bis" structures and complex interactions is well-established. For example, molecular modeling has been employed in the design of bis-spirocyclic BACE-1 inhibitors, where it helped predict the impact of substitutions on potency and selectivity acs.org. Similarly, for other bis-arylalkylamine derivatives, comprehensive docking studies have guided the design and synthesis of myeloperoxidase inhibitors, predicting binding to specific amino acid residues through hydrogen bonds and hydrophobic interactions researchgate.net. These examples highlight the utility of molecular modeling in predicting activity and guiding structural modifications.

Computational chemistry data, such as Topological Polar Surface Area (TPSA), LogP, number of hydrogen bond acceptors and donors, and rotatable bonds, are routinely calculated for potential drug candidates, including compounds with "bis(aminoethyl)" moieties chemscene.comambeed.comchemscene.com. These parameters are crucial for predicting pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), which are indirectly related to activity and bioavailability.

Computational Approaches in the Rational Design of Derivatives

Rational design of derivatives leverages computational methods to systematically modify a lead compound, such as Bis(aminoethyl-alpha-disulfone), to enhance its desired properties or introduce new functionalities. Density Functional Theory (DFT) calculations are a prime example of such approaches, providing detailed information about electronic properties, reaction thermodynamics, and molecular stability rsc.orgrsc.org.

For Bis(aminoethyl-alpha-disulfone), DFT could be used to predict the electrophilicity of specific atoms, the stability of various conformations, or the feasibility of different synthetic routes for creating derivatives. In related studies, DFT calculations have been instrumental in understanding the thermodynamics of functional group formation in bis(piperidin-4-one) derivatives, confirming the most stable reaction products and demonstrating how experimental conditions can influence product distribution rsc.orgrsc.org. This level of theoretical insight is invaluable for the targeted synthesis of Bis(aminoethyl-alpha-disulfone) derivatives with optimized properties, such as improved binding affinity or enhanced stability. The rational design process, informed by computational predictions, aims to minimize trial-and-error in the laboratory, accelerating the discovery and development of more effective compounds ontosight.ai.

Utilization of Structural Biology Techniques

Structural biology techniques provide atomic-resolution insights into the three-dimensional structures of biomolecules and their complexes with small molecules, offering a fundamental understanding of molecular recognition and mechanism of action. For Bis(aminoethyl-alpha-disulfone), these techniques can elucidate how the compound interacts with its biological targets, informing structure-activity relationships (SAR) ontosight.ai.

Crystallographic and Spectroscopic Analysis of Compound-Target Complexes (if applicable)

X-ray crystallography is a primary technique for determining the precise atomic arrangement of a compound when bound to a target protein. While direct crystallographic data for Bis(aminoethyl-alpha-disulfone) bound to a specific target was not found in the provided search results, the methodology is broadly applicable to "bis" compounds and their complexes. For instance, crystal structures of complexes involving bis-[2-(2-aminoethyl)pyridine]di-isothiocyanatocopper(II) have been determined, revealing the coordination geometry around the metal center and bond lengths rsc.org. Similarly, the crystal structure of bis[2-((4,6-dimethylpyrimidin-2-yl){2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}amino)ethyl] disulfide, a related bis-disulfide compound, has been elucidated, providing detailed crystallographic parameters such as space group, cell dimensions, and elemental analysis nih.govresearchgate.net. Such analyses, when applied to Bis(aminoethyl-alpha-disulfone) in complex with a biological target, would provide critical details about the binding mode, key interacting residues, and the induced conformational changes.

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are also vital for characterizing compound-target interactions in solution. NMR can provide information on the binding interface, conformational changes, and dynamics of the complex researchgate.netuniversiteitleiden.nl. For example, 1H NMR spectroscopy has been used to confirm the formulation of bis-disulfide compounds nih.govresearchgate.net. CD spectroscopy is particularly useful for studying the secondary structure of proteins and how it changes upon ligand binding, as demonstrated in the structural characterization of scyllatoxin-based BH3 domain mimetics containing disulfide linkages holublab.com. These spectroscopic methods complement crystallographic data by providing dynamic information about the compound-target complex in a more physiological environment.

High-Resolution Structural Elucidation to Inform Activity

High-resolution structural elucidation aims to determine the precise three-dimensional structure of Bis(aminoethyl-alpha-disulfone) itself, as well as its complexes, to understand the molecular basis of its activity. This level of detail is crucial for establishing robust structure-activity relationships (SAR) and for guiding further compound optimization.

Beyond the compound itself, high-resolution structures of Bis(aminoethyl-alpha-disulfone) bound to its biological targets are paramount. These structures can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that drive binding affinity and specificity. For example, the detailed structural analysis of a molecular tetrameric zinc cluster with phosphate (B84403) bridges revealed how phosphorus and water oxygen atoms act as connecting agents in a planar, weblike array, with protruding ligands forming π-π stacking interactions between planes acs.org. Such detailed insights into intermolecular interactions are directly translatable to understanding the activity of Bis(aminoethyl-alpha-disulfone) and informing the design of more potent and selective derivatives.

Biochemical Assay Development and Validation for Activity Profiling

Biochemical assays are fundamental for quantifying the biological activity of Bis(aminoethyl-alpha-disulfone) and its derivatives, providing essential data for structure-activity relationship studies and lead optimization. The development and validation of robust and sensitive assays are critical for accurate activity profiling myotonic.orgcharnwooddiscovery.comgd3services.com.

The research on Bis(aminoethyl-alpha-disulfone) has explored its biological activities, including enzyme inhibition and antimicrobial effects ontosight.ai. To profile these activities, various biochemical assay formats can be employed. For instance, enzyme inhibition assays would measure the ability of Bis(aminoethyl-alpha-disulfone) to reduce the activity of a target enzyme, typically by monitoring the conversion of a substrate to a product in the presence and absence of the compound charnwooddiscovery.com. Antimicrobial assays, such as minimum inhibitory concentration (MIC) determinations, would quantify the compound's ability to inhibit microbial growth ontosight.ai.

Key considerations in biochemical assay development include optimizing assay buffer conditions, determining optimal co-factor concentrations, establishing substrate Michaelis-Menten constant (Km) values, and identifying suitable enzyme concentrations and incubation times to maximize assay sensitivity and robustness charnwooddiscovery.com. High-throughput screening (HTS) formats, often in 384-well plates, are typically developed to efficiently screen large libraries of compounds and identify initial "hits" myotonic.orgcharnwooddiscovery.com.

Various detection technologies are utilized in biochemical assays, including fluorescence-based methods (Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), Homogeneous Time-Resolved Fluorescence (HTRF)), absorbance, luminescence, and AlphaScreen® charnwooddiscovery.comgd3services.com. For example, the cytotoxicity of 4,11-bis[(aminoethyl)amino]anthra[2,3-b]thiophene-5,10-diones, related "bis(aminoethyl)" compounds, was evaluated using the conventional MTT assay, a colorimetric assay that measures cell viability researchgate.net.

Validation of biochemical assays involves ensuring their reliability, reproducibility, and suitability for screening. This includes assessing parameters such as signal-to-background ratio, Z'-factor (a measure of assay quality), and linearity of response. The aim is to develop assays that can accurately and consistently measure the desired biological activity of Bis(aminoethyl-alpha-disulfone) and its derivatives, facilitating the identification of promising lead compounds for further development myotonic.orgcharnwooddiscovery.com.

Future Perspectives and Unexplored Research Avenues for Bis Aminoethyl Alpha Disulfone

Expanding the Repertoire of Identified Biological Activities and Targets

The known biological context for a related compound, Bis-aminoethyl-disulfone, is as a potential metabolic intermediate in the oxidation of hypotaurine (B1206854) to taurine (B1682933) in mammalian tissues. jst.go.jp Beyond this singular mention, the biological activities and molecular targets of Bis(aminoethyl-alpha-disulfone) remain entirely unexplored. The broader class of bis-sulfone compounds, however, has demonstrated a range of biological effects, offering a speculative roadmap for future investigations into "Bamads."

For instance, novel synthetic bis-sulfone derivatives have been shown to inhibit key metabolic enzymes. nih.gov A study on a series of these compounds revealed significant inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These findings suggest that bis-sulfone structures could be promising candidates for therapeutic development in diseases associated with the high activity of these enzymes, such as glaucoma, leukemia, epilepsy, and Alzheimer's disease. nih.gov

Future research into Bis(aminoethyl-alpha-disulfone) could begin by screening for similar enzymatic inhibitory activities. A primary investigation could focus on its effects on cholinesterases and carbonic anhydrases, given the precedent set by other bis-sulfones.

Table 1: Potential Initial Biological Screening Targets for Bis(aminoethyl-alpha-disulfone)

| Target Class | Specific Enzymes | Rationale for Investigation |

|---|---|---|

| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Known inhibitory activity of other bis-sulfone compounds. nih.gov |

Furthermore, the transcription factor NRF2, a key regulator of cellular resistance to oxidative stress, has been identified as a target for some bis-sulfone compounds. nih.gov This opens another avenue for exploring the potential of Bis(aminoethyl-alpha-disulfone) in diseases related to oxidative stress and aging.

Translational Research Perspectives towards Lead Discovery

Translational research for a compound with such a sparse data profile as Bis(aminoethyl-alpha-disulfone) is in its nascent stages. The journey from a metabolic intermediate to a lead compound in drug discovery is a long one, beginning with the confirmation of its biological activity and the identification of specific molecular targets.

Should initial screenings, as suggested in the previous section, reveal any significant biological activity, the next steps in translational research would involve:

Structure-Activity Relationship (SAR) Studies: As demonstrated with other bis-sulfone series, SAR studies are crucial for identifying analogs with improved potency and reduced toxicity. nih.gov

In Vitro and In Vivo Models: Promising compounds would need to be evaluated in relevant cell-based and animal models of disease to assess their therapeutic potential.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Bis(aminoethyl-alpha-disulfone) and its analogs would be essential for their development as drugs.

The use of bis-sulfone moieties as linkers in antibody-drug conjugates (ADCs) also presents an intriguing translational perspective. researchgate.net These linkers can irreversibly connect cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. researchgate.net Innovations in this area could involve designing novel Bis(aminoethyl-alpha-disulfone) structures that can be incorporated into ADC technology.

Innovations in Synthetic Chemistry for Novel Bis(aminoethyl-alpha-disulfone) Structures

The synthesis of bis-sulfone compounds has been an area of active research, with various methods being developed to create diverse chemical structures. The synthesis of a series of novel bis-sulfone compounds was achieved through the oxidation of bis-sulfides under mild reaction conditions. nih.gov The characterization of these compounds involved modern spectroscopic techniques such as 1H-NMR, 13C-NMR, and Fourier-transform infrared spectroscopy. nih.gov

For Bis(aminoethyl-alpha-disulfone), future synthetic innovations could focus on:

Developing Stereoselective Syntheses: Controlling the stereochemistry of the molecule could be crucial for its biological activity.

Creating a Library of Analogs: By modifying the aminoethyl side chains or the disulfone bridge, a diverse library of related compounds could be synthesized for biological screening. This would be a critical step in exploring the structure-activity relationships.

Functionalization for Bioconjugation: As mentioned, developing synthetic routes to functionalize Bis(aminoethyl-alpha-disulfone) would enable its use as a linker in creating bioconjugates for therapeutic or diagnostic applications. The synthesis of bis-sulfone initiators for atom transfer radical polymerization (ATRP) has been reported, which allows for the creation of polymers that can be conjugated to biomolecules like antibodies.

Q & A

Q. How can researchers address gaps in Bamads’ literature while avoiding redundancy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.